molecular formula C17H14ClFN2O2 B2832423 2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905663-03-8

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2832423
CAS No.: 905663-03-8
M. Wt: 332.76
InChI Key: HGQUIFKEADDYGV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound with the molecular formula C16H13ClFNO2 This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrrolidinone moiety attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The starting material, 4-fluorophenylacetic acid, undergoes cyclization with an appropriate amine to form the pyrrolidinone ring.

    Introduction of the Chloro Group: Chlorination of the intermediate compound is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The chlorinated intermediate is then coupled with benzamide under conditions such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDCI or DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)benzamide
  • 2-chloro-N-(3-fluorophenyl)benzamide
  • 2-chloro-N-(4-chlorophenyl)benzamide

Uniqueness

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-15-4-2-1-3-14(15)17(23)20-12-9-16(22)21(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQUIFKEADDYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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